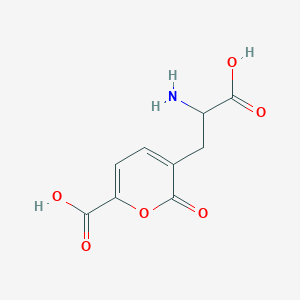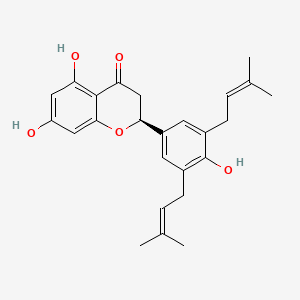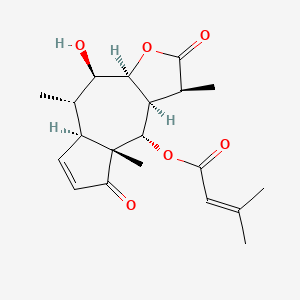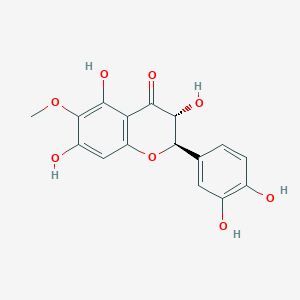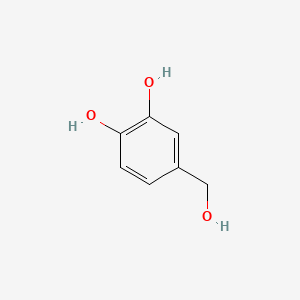
3,4-Dihydroxybenzyl alcohol
概要
説明
3,4-Dihydroxybenzyl alcohol: is an organic compound with the molecular formula C7H8O3 . . This compound is characterized by the presence of two hydroxyl groups attached to a benzene ring and a hydroxymethyl group. It appears as a white to light yellow powder or crystal and is known for its significant role in various chemical and biological processes .
作用機序
Target of Action
3,4-Dihydroxybenzyl alcohol primarily targets the phenoloxidase enzyme, which is involved in the tanning of the ootheca (egg case) of the cockroach Periplaneta americana . This compound is a sclerotizing precursor, meaning it plays a crucial role in the hardening process of the ootheca .
Mode of Action
The interaction of this compound with its target, phenoloxidase, results in the oxidation of the alcohol to generate a corresponding quinone . This quinone is unstable and readily transforms to produce 3,4-dihydroxybenzaldehyde, likely through the intermediary formation of a quinone methide .
Biochemical Pathways
The biochemical pathway involving this compound is part of the sclerotization process in insects. The compound is oxidized by the enzyme phenoloxidase, generating a quinone that subsequently transforms into 3,4-dihydroxybenzaldehyde . This reaction is part of a larger pathway that leads to the hardening of the ootheca in cockroaches .
Result of Action
The oxidation of this compound and the subsequent reactions lead to the formation of 3,4-dihydroxybenzaldehyde . This compound contributes to the tanning and hardening of the ootheca in cockroaches . The reactive species formed during the enzymatic oxidation of this compound can cause the oligomerization of proteins .
Action Environment
The action of this compound is influenced by the presence of enzymes such as phenoloxidase . Environmental factors that affect the activity of these enzymes could potentially influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
3,4-Dihydroxybenzyl alcohol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p-hydroxybenzoate hydroxylase, carboxylic acid reductase, and caffeate O-methyltransferase . These interactions are crucial for its involvement in metabolic pathways and its biological activities.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the phosphorylation of ERK1/2 and JNK in MAPK signaling pathways, leading to changes in the production of nitric oxide and pro-inflammatory cytokines . These effects highlight its potential as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it has been shown to inhibit the activity of certain enzymes, thereby modulating various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade when exposed to air and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, toxic or adverse effects may be observed . Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized through the shikimate pathway and other related pathways . Enzymes such as p-hydroxybenzoate hydroxylase and carboxylic acid reductase play key roles in its metabolism. These pathways are essential for its biological activities and effects on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation are influenced by its interactions with these transporters and proteins.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to certain organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise mechanisms of action.
準備方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxybenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4-dihydroxybenzaldehyde using sodium borohydride or lithium aluminum hydride as reducing agents . The reaction is typically carried out in an organic solvent such as tetrahydrofuran under inert conditions to prevent oxidation .
Industrial Production Methods: For industrial production, the synthesis of this compound often involves the catalytic hydrogenation of 3,4-dihydroxybenzaldehyde. This method is preferred due to its high yield and cost-effectiveness . The reaction is conducted under controlled temperature and pressure conditions to ensure the complete reduction of the aldehyde group to an alcohol group .
化学反応の分析
Types of Reactions: 3,4-Dihydroxybenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: When oxidized, this compound can form 3,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzoic acid.
Major Products Formed:
Oxidation: 3,4-Dihydroxybenzaldehyde, 3,4-Dihydroxybenzoic acid.
Reduction: 3,4-Dihydroxybenzylamine.
Substitution: Various substituted benzyl alcohol derivatives.
科学的研究の応用
Chemistry: 3,4-Dihydroxybenzyl alcohol is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and fine chemicals .
Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its role in treating conditions related to oxidative stress and inflammation .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of dyes and pigments .
類似化合物との比較
- 3,4-Dihydroxybenzoic acid
- 3,4-Dihydroxyphenylethanol
- 3,5-Dihydroxybenzyl alcohol
- 4-Hydroxybenzyl alcohol
Comparison: 3,4-Dihydroxybenzyl alcohol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, 3,4-Dihydroxybenzoic acid lacks the hydroxymethyl group, which affects its solubility and reactivity . Similarly, 3,4-Dihydroxyphenylethanol has a different substitution pattern, leading to variations in its antioxidant and antimicrobial properties .
特性
IUPAC Name |
4-(hydroxymethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYGLFXKCBFGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192260 | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3897-89-0 | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003897890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3897-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydroxybenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Dihydroxybenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R7J3P76KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4-Dihydroxybenzyl alcohol is a precursor in the sclerotization (hardening) of the ootheca (egg case) in the cockroach species Periplaneta americana. [] It undergoes oxidation, catalyzed by phenoloxidases, to form reactive species that contribute to the crosslinking of proteins, ultimately leading to the hardened structure of the ootheca. []
A: Yes, researchers have successfully established an artificial pathway in Escherichia coli for the de novo biosynthesis of vanillyl alcohol, which utilizes this compound as an intermediate. [] This pathway involves the enzymes p-hydroxybenzoate hydroxylase (PobA), carboxylic acid reductase (CAR), and caffeate O-methyltransferase (COMT). []
A: this compound exhibits significant antioxidant activity. In studies comparing various bromophenols and phenolic derivatives, it emerged as one of the most potent free radical scavengers. [] This suggests its potential for applications where antioxidant properties are desired.
A: Yes, this compound is found in various plants. It has been identified in the fruits of Hydnocarpus hainanensis Merr., a plant used in traditional medicine. [] It is also a constituent of Protea lacticolor Salisb. leaves, where it coexists with various phenolic acids. [] Additionally, it has been identified in the fern Asplenium ceterach L., a plant with a history of medicinal use. []
A: Catechol O-methyltransferase (COMT) exhibits regioselectivity in methylating this compound. Studies using fluorinated derivatives indicate that fluorine substitution at the 5-position significantly influences COMT activity, leading to predominantly p-O-methylation. [] This suggests the importance of phenolic hydroxyl group acidity in COMT-mediated methylation. []
A: The "sweating" process is a traditional method for processing the roots of Dipsacus asper, a plant used in Chinese medicine. This process results in a noticeable color change in the roots, linked to changes in the metabolic profile. [] Metabolomic analysis revealed that the content of 4-O-glucosyl-3,4-dihydroxybenzyl alcohol significantly changes during this process. [] This suggests that the compound might play a role in the observed color transformation or be a marker for the efficacy of the "sweating" process.
A: Bitolterol mesylate (WIN 37284) is a bronchodilator drug designed as a "prodrug". [] This means it is inactive in its administered form and requires metabolic transformation in the body to exert its therapeutic effect. The active component of Bitolterol mesylate is N-t-butylarterenol, which is structurally related to this compound. [] While the provided abstract doesn't explicitly state that N-t-butylarterenol is a direct derivative of this compound, the structural similarities suggest a potential connection.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S,4R,10S,11R,14S,17S)-15-methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one](/img/structure/B1196491.png)



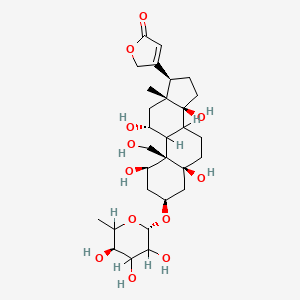
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
